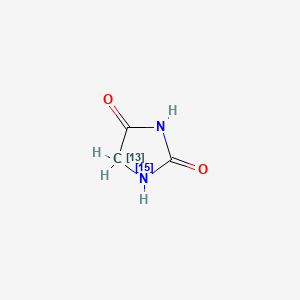
Hydantoin-5-13C,1-15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydantoin-5-13C,1-15N is a stable isotope-labeled compound of hydantoin. It is used primarily in research settings for tracing and studying metabolic pathways, reaction mechanisms, and other biochemical processes. The molecular formula of this compound is C2H4N2O2, and it has a molecular weight of 102.06 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydantoin-5-13C,1-15N can be synthesized through various methods, including the Bucherer-Bergs reaction, which involves the reaction of potassium cyanide, ammonium carbonate, and an aldehyde. Another method involves the cyclization of amino acids or their derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the use of isotopically labeled starting materials. The process requires stringent reaction conditions to ensure the incorporation of the isotopes at the desired positions within the hydantoin molecule .
Análisis De Reacciones Químicas
Types of Reactions: Hydantoin-5-13C,1-15N undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazolidinedione derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted hydantoins, imidazolidinediones, and dihydro derivatives .
Aplicaciones Científicas De Investigación
Hydantoin-5-13C,1-15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Applied in the synthesis of labeled compounds for quality control and analytical purposes.
Mecanismo De Acción
The mechanism of action of Hydantoin-5-13C,1-15N involves its incorporation into biochemical pathways where it acts as a tracer. The isotopic labels allow researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
Comparación Con Compuestos Similares
- Hydantoin-4,5-13C2,1-15N
- 1-Amino Hydantoin-13C3
- 5,5-Diphenyl-d10 Hydantoin
Comparison: Hydantoin-5-13C,1-15N is unique due to its specific isotopic labeling, which makes it particularly useful for detailed metabolic and kinetic studies. Compared to other similar compounds, it offers distinct advantages in terms of tracing and analyzing complex biochemical pathways.
Propiedades
IUPAC Name |
(513C,115N)1,3-diazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7)/i1+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRBRSLFGCUECM-VFZPYAPFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1C(=O)NC(=O)[15NH]1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675922 |
Source


|
| Record name | (5-~13~C,1-~15~N)Imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189697-61-7 |
Source


|
| Record name | (5-~13~C,1-~15~N)Imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














